Formetorex

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

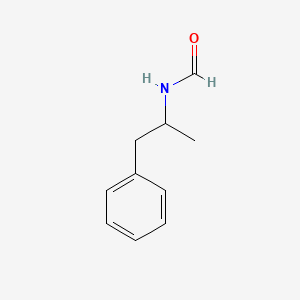

N-(1-phenylpropan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSYPSYCGPLSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046135 | |

| Record name | Formetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22148-75-0, 15302-18-8, 62532-67-6 | |

| Record name | N-Formylamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22148-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formetorex [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formetorex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC245648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMETOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Formetorex as an Amphetamine Precursor in Leuckart Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Formetorex, also known as N-formylamphetamine, and its pivotal role as an intermediate in the Leuckart synthesis of amphetamine. The Leuckart reaction is a well-documented method for the reductive amination of ketones or aldehydes and remains a significant route in both historical and clandestine amphetamine production.[1][2] This document outlines the chemical properties of this compound, the mechanism of the Leuckart reaction, detailed experimental protocols, and the logical workflow of the synthesis.

Chemical and Physical Properties

This compound is the N-formylated intermediate product in the Leuckart synthesis of amphetamine.[1][3] Understanding its properties, along with those of the primary reactant and final product, is crucial for monitoring reaction progress and ensuring product purity.

| Property | Phenylacetone (B166967) (P2P) | This compound (N-formylamphetamine) | Amphetamine |

| IUPAC Name | 1-phenylpropan-2-one | N-(1-phenylpropan-2-yl)formamide | 1-phenylpropan-2-amine |

| CAS Number | 103-79-7 | 22148-75-0[4] | 300-62-9 |

| Molecular Formula | C₉H₁₀O | C₁₀H₁₃NO[4][5] | C₉H₁₃N |

| Molecular Weight | 134.18 g/mol | 163.22 g/mol [4][5] | 135.21 g/mol |

| Key Functional Groups | Ketone, Phenyl | Amide, Phenyl | Amine, Phenyl |

The Leuckart Reaction Pathway

The Leuckart reaction is a two-stage process for synthesizing amphetamine from phenylacetone (P2P). The first stage involves the condensation of P2P with formamide (B127407) or ammonium (B1175870) formate (B1220265) under heat to produce the intermediate, this compound.[3][6] The second stage is the acid-catalyzed hydrolysis of this compound to yield amphetamine.[1][6]

Caption: Leuckart reaction pathway for amphetamine synthesis.

Experimental Protocols

The following are generalized methodologies for the synthesis of amphetamine via the Leuckart reaction, with this compound as the key intermediate.

3.1. Stage 1: Synthesis of N-formylamphetamine (this compound)

This procedure details the condensation of phenylacetone with formamide.

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine phenylacetone and a molar excess of formamide (or ammonium formate). Formic acid can also be added to the mixture.[1]

-

Heating: Heat the mixture to a temperature between 160-185°C.[7] The reaction is typically refluxed for several hours. The simplicity of this step is a primary reason for the popularity of the Leuckart route.[1][6]

-

Reaction Monitoring: The progress of the condensation can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of phenylacetone and the formation of this compound.

-

Work-up (Preliminary): After cooling, the reaction mixture contains the N-formylamphetamine intermediate. For isolation, the excess formamide can be removed under vacuum distillation. However, in many procedures, the crude product is carried directly to the hydrolysis step.

3.2. Stage 2: Hydrolysis of N-formylamphetamine to Amphetamine

This procedure outlines the conversion of the intermediate to the final product.

-

Acidification: Add a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the crude reaction mixture containing N-formylamphetamine.[1][6]

-

Hydrolysis: Heat the acidified mixture under reflux for several hours to facilitate the hydrolysis of the formyl group.

-

Basification: After cooling the reaction mixture to room temperature, carefully basify it with a strong base (e.g., NaOH) until it is strongly alkaline. This converts the amphetamine salt to its free base form.[1]

-

Extraction: Extract the amphetamine free base from the aqueous mixture using an organic solvent such as ether or dichloromethane.

-

Purification: The isolated free base is often purified via steam distillation.[1][8]

-

Salt Formation: To obtain a stable salt, the purified amphetamine free base is dissolved in an organic solvent, and sulfuric or hydrochloric acid is added to precipitate the corresponding amphetamine salt (e.g., amphetamine sulfate).[1][8]

-

Final Product Isolation: The precipitated salt is collected by filtration, washed with a cold solvent, and dried.

Reaction Mechanism and Experimental Workflow

The Leuckart reaction proceeds through a reductive amination mechanism. Formamide serves as both the nitrogen source and the reducing agent.[2] The overall laboratory process involves a series of standard organic chemistry techniques.

Caption: Mechanism of N-formylamphetamine formation.

Caption: General experimental workflow for Leuckart synthesis.

Conclusion

This compound is a definitive intermediate in the Leuckart synthesis of amphetamine. Its detection in forensic samples is a strong indicator of this specific synthetic route.[1][3] The reaction, while straightforward in its execution, involves multiple steps that can introduce various impurities if not carefully controlled.[5][6] The methodologies and data presented in this guide offer a comprehensive overview for professionals engaged in the study of amphetamine synthesis, forensic analysis, and the development of related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 22148-75-0 [smolecule.com]

- 5. This compound, (S)- (15547-39-4) for sale [vulcanchem.com]

- 6. unodc.org [unodc.org]

- 7. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 8. This compound [wikipedia.jakami.de]

Formetorex: A Technical Guide to its Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formetorex, chemically known as N-(1-phenylpropan-2-yl)formamide or N-formylamphetamine, is a substituted amphetamine primarily recognized for its role as a key intermediate in the Leuckart synthesis of amphetamine.[1] Initially investigated in the 1960s for its potential as an anorectic agent, this compound was never commercially marketed for this or any other indication. This technical guide provides a comprehensive overview of the discovery, synthesis, and known chemical and pharmacological properties of this compound, with a focus on data relevant to researchers in organic chemistry and drug development. Due to a scarcity of direct pharmacological studies on this compound, data for the structurally related and pharmacologically active compound, amphetamine, is provided for reference.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of anorectic drugs and the synthesis of amphetamines. In the mid-20th century, particularly the 1950s and 1960s, there was significant interest in developing amphetamine derivatives for appetite suppression.[2] It was within this context that this compound was first described as an anorectic, although it never reached the market.

The primary significance of this compound in modern organic and forensic chemistry lies in its status as a hallmark intermediate of the Leuckart reaction for amphetamine synthesis.[1] This method, favored in clandestine laboratories due to its relative simplicity, involves the reductive amination of phenyl-2-propanone (P2P). The presence of this compound in seized drug samples can be indicative of the synthetic route employed.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-(1-phenylpropan-2-yl)formamide |

| Synonyms | Formetamide, N-formylamphetamine |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 22148-75-0 |

| Appearance | Not widely reported, expected to be a solid or oil |

| Key Functional Groups | Amide, Phenyl |

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the Leuckart reaction.[1] This reaction facilitates the reductive amination of a ketone (phenyl-2-propanone) using formamide (B127407) or ammonium (B1175870) formate.

Leuckart Reaction Experimental Protocol

The following is a generalized protocol for the synthesis of this compound via the Leuckart reaction, based on established chemical principles.

Materials:

-

Phenyl-2-propanone (P2P)

-

Formamide (or ammonium formate)

-

Formic acid (optional, but can improve yield)

-

Hydrochloric acid (for subsequent hydrolysis to amphetamine)

-

Sodium hydroxide (B78521) solution (for basification)

-

Diethyl ether or toluene (B28343) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phenyl-2-propanone with an excess of formamide. Formic acid can be added to the mixture.

-

Heating: Heat the mixture under reflux for several hours. Reaction temperatures are typically high, often exceeding 160°C.[3]

-

Formation of this compound: The condensation reaction between phenyl-2-propanone and formamide results in the formation of the N-formylamphetamine (this compound) intermediate.

-

Hydrolysis to Amphetamine (Optional but common subsequent step):

-

After cooling, the reaction mixture containing this compound is treated with a strong acid, such as hydrochloric acid, and heated to hydrolyze the amide bond.[4]

-

The resulting solution is cooled and then basified with a sodium hydroxide solution to a pH greater than 10. This liberates the amphetamine free base.[4]

-

The amphetamine free base is then extracted from the aqueous layer using an organic solvent like diethyl ether or toluene.[4]

-

The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.[4]

-

The solvent is removed using a rotary evaporator to yield the crude amphetamine.[4]

-

Synthesis Workflow Diagram

The logical flow of the Leuckart synthesis of amphetamine, with this compound as a key intermediate, is depicted in the following diagram.

Pharmacological Profile

Direct and comprehensive pharmacological studies on this compound are scarce in publicly available literature. Its primary characterization has been as a chemical intermediate.[5] However, due to its structural similarity to amphetamine, it is presumed to have mild stimulant properties.

Mechanism of Action

The stimulant effects of amphetamine, and likely this compound, are mediated through interactions with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[6] These compounds can act as competitive inhibitors of reuptake and can also induce the reverse transport of these neurotransmitters, leading to increased extracellular concentrations of dopamine and norepinephrine.[7]

Signaling Pathway

The following diagram illustrates the general mechanism of action of amphetamine-like compounds at a presynaptic terminal.

Quantitative Pharmacological Data (Amphetamine as a Reference)

Given the lack of specific data for this compound, the following tables summarize the in vitro binding affinities and functional potencies of amphetamine at key molecular targets.[5] This information is provided to offer a potential pharmacological context for the structurally similar this compound.

Table 2: Amphetamine Binding Affinity for Monoamine Transporters [5]

| Target | Species | Kᵢ (nM) |

| Dopamine Transporter (DAT) | Human | 640 |

| Norepinephrine Transporter (NET) | Human | 1,800 |

| Serotonin Transporter (SERT) | Human | 38,000 |

| Vesicular Monoamine Transporter 2 (VMAT2) | Rat | 1,300 |

Table 3: Amphetamine Functional Potency for Monoamine Release [5]

| Assay | Target | Species | EC₅₀ (nM) |

| Dopamine Release | DAT | Rat | 24.8 |

| Norepinephrine Release | NET | Rat | 7.1 |

| Serotonin Release | SERT | Rat | 1,770 |

Pharmacokinetic Properties (Amphetamine as a Reference)

The pharmacokinetic properties of amphetamine in humans are summarized in Table 4.[5][8] It is important to note that these values may not be directly applicable to this compound.

Table 4: Pharmacokinetic Properties of Amphetamine

| Parameter | Value | Reference |

| Bioavailability | >75% | [5] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3 hours (immediate release) | [5] |

| Volume of Distribution (Vd) | ~4 L/kg | [5][8] |

| Plasma Protein Binding | <20% | [5][8] |

| Elimination Half-life (t₁/₂) | 9-11 hours (urine pH dependent) | [5] |

| Metabolism | Hepatic (primarily CYP2D6) | [5] |

| Excretion | Renal | [5] |

Anorectic Effects

Analytical Methodologies

The identification and quantification of this compound are crucial in forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard techniques for this purpose.

GC-MS Analysis Protocol (General)

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent (e.g., methanol).

-

For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

Instrumentation:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation. An initial temperature of 60-80°C, ramped to a final temperature of 250-280°C, is a common starting point.

-

Carrier Gas: Helium is typically used.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

HPLC Analysis Protocol (General)

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

Instrumentation:

-

Column: A reversed-phase column, such as a C18, is frequently used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile). A gradient elution is often employed.

-

Detection: UV detection is common due to the presence of the phenyl group. Mass spectrometric detection (LC-MS) provides greater specificity and sensitivity.

Conclusion

This compound holds a unique position in organic chemistry, not as a therapeutic agent, but as a critical intermediate in the synthesis of amphetamine. While its own pharmacological profile is not well-defined, its chemical properties and synthesis are well-understood, particularly in the context of the Leuckart reaction. For researchers in drug development and forensic science, a thorough understanding of this compound's synthesis and analytical signatures is essential. The provided data on amphetamine serves as a valuable, albeit indirect, reference for predicting the potential biological activity of this and related N-substituted amphetamine derivatives. Future research could focus on elucidating the specific pharmacological and pharmacokinetic profiles of this compound to better understand its potential effects and to aid in its definitive identification.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-obesity drugs: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unodc.org [unodc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 8. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anorexigenic effects of d-amphetamine and l-DOPA in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurochemical mechanism of action of anorectic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amphetamine, an appetite suppressant, decreases neuropeptide Y immunoreactivity in rat hypothalamic paraventriculum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Formetorex on Dopamine Transporters

Disclaimer: Direct experimental data on the interaction of Formetorex with the dopamine (B1211576) transporter (DAT) is not extensively available in public literature. This compound, or N-formylamphetamine, is a substituted amphetamine, and its pharmacological actions are largely predicted based on its structural similarity to amphetamine. This guide, therefore, focuses on the well-documented mechanism of action of amphetamine on the dopamine transporter as a robust proxy to understand the putative actions of this compound.

Introduction

This compound is a central nervous system stimulant belonging to the substituted amphetamine class.[1] The primary molecular targets for amphetamine and its analogs are the plasma membrane monoamine transporters, which include the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[2] The rewarding and psychostimulant properties of these compounds are primarily attributed to their ability to elevate extracellular dopamine levels in the brain.[3][4] This is achieved through a complex interaction with the dopamine transporter, which involves competitive inhibition of dopamine reuptake and the induction of reverse transport (efflux) of dopamine from the presynaptic neuron into the synaptic cleft.[1][2][3]

Quantitative Data Summary: Amphetamine's Interaction with the Dopamine Transporter

The following tables summarize key quantitative parameters that define the interaction of amphetamine with the dopamine transporter, compiled from various in vitro studies. These values provide a benchmark for the expected potency of amphetamine-like compounds.

Table 1: Binding Affinity (Ki) of Amphetamine for the Dopamine Transporter

| Ki (μM) | Species/System | Radioligand | Reference |

| ~0.03 | Rat | [³H]WIN 35,428 | [5] |

| Varies with uptake rate | Mouse striatal slices | N/A (calculated from uptake inhibition) | [6] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor or transporter. A lower Ki value indicates a higher binding affinity.

Table 2: Dopamine Uptake Inhibition (IC50) by Amphetamine

| IC50 (μM) | Species/System | Notes | Reference |

| ~10 | Porcine atrial endothelial cells expressing hDAT | Orphenadrine, a competitive inhibitor, had an IC50 of ~10 μM.[1] | [1] |

| Varies | HEK293 cells expressing hDAT | IC50 values for amphetamine can vary significantly depending on assay conditions.[7][8] | [7][8] |

| Varies with uptake rate | Mouse striatal slices | IC50 for inhibition of exocytotic dopamine release correlated with Vmax.[6] | [6] |

| 0.02 (S-αPVP) | HEK293 cells expressing DAT | S-αPVP, a DAT inhibitor, was 25-fold more potent than cocaine.[9] | [9] |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, dopamine uptake by the DAT.

Table 3: Amphetamine-Induced Dopamine Efflux (EC50)

| EC50 (μM) | Species/System | Notes | Reference |

| 1.1 ± 0.6 | COS-7 cells expressing DAT | Concentration for half-maximal dopamine release.[10] | [10] |

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response, in this case, dopamine efflux.

Core Mechanism of Action at the Dopamine Transporter

Amphetamine's action on the DAT is multifaceted and can be broken down into several key processes:

-

Competitive Substrate: Amphetamine acts as a substrate for the DAT and is transported into the presynaptic neuron.[2][11] This competitive interaction with dopamine for the transporter's binding site contributes to the inhibition of dopamine reuptake.[3]

-

Reverse Transport (Efflux): Once inside the neuron, amphetamine disrupts the vesicular storage of dopamine by interfering with the vesicular monoamine transporter 2 (VMAT2).[11] This leads to an increase in cytosolic dopamine concentrations. The elevated intracellular dopamine, coupled with amphetamine-induced conformational changes in the DAT, facilitates the reverse transport of dopamine through the DAT into the synaptic cleft.[1][2] This efflux is a non-vesicular release mechanism.[12]

-

Channel-like Activity: Some studies suggest that amphetamine can induce a channel-like mode in the DAT, leading to rapid, burst-like efflux of dopamine.[12][13][14] This mode of release is distinct from the slower, transporter-mediated exchange mechanism.[12][14]

-

DAT Trafficking: Amphetamine has been shown to induce the internalization of DAT from the plasma membrane in a dynamin-dependent manner.[11][15] This process can reduce the number of functional transporters on the cell surface, thereby modulating dopamine clearance.[15]

Signaling Pathways

The interaction of amphetamine with the DAT is not a simple ligand-transporter binding event but involves the activation of intracellular signaling cascades that modulate DAT function and trafficking.

Caption: Simplified signaling pathways activated by amphetamine's interaction with the dopamine transporter.

Amphetamine's entry into the cell triggers the activation of several protein kinases, including Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[2] Activation of these kinases can lead to the phosphorylation of the DAT, which is thought to facilitate dopamine efflux.[2] Additionally, amphetamine can activate the small GTPase RhoA, which in turn triggers the endocytosis of the DAT.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of amphetamine-like compounds with the dopamine transporter.

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the DAT.

a. Materials:

-

Membrane Preparation: Crude membrane preparations from tissues rich in DAT (e.g., rat striatum) or from cell lines stably expressing the human DAT (hDAT).[16][17]

-

Radioligand: A high-affinity DAT radioligand, such as [³H]WIN 35,428.[16]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[17]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine (10 µM).[16]

-

Test Compound: this compound or other amphetamine analogs at various concentrations.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[16][18]

-

Scintillation Counter and Cocktail.

b. Experimental Workflow:

Caption: Experimental workflow for a competitive radioligand binding assay.

c. Procedure:

-

Tissue Preparation: Homogenize dissected rat striata in ice-cold buffer. Perform differential centrifugation to isolate the crude membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.[16]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in triplicate.[18] Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[16]

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to reach equilibrium.[17][18]

-

Filtration: Terminate the incubation by rapid vacuum filtration through PEI-pre-soaked glass fiber filters to separate bound from free radioligand.[16][18]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[16][18]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[18]

This assay measures the functional potency of a compound to inhibit the reuptake of dopamine into presynaptic terminals (synaptosomes).

a. Materials:

-

Synaptosome Preparation: Freshly prepared synaptosomes from rat striatum.

-

Radiolabeled Dopamine: [³H]Dopamine.

-

Uptake Buffer: Krebs-HEPES buffer containing appropriate salts, glucose, and antioxidants like ascorbic acid.[19][20]

-

Inhibitors: Test compound (this compound) at various concentrations and a known DAT inhibitor (e.g., cocaine) for defining non-specific uptake.[19][20]

-

Filtration Apparatus and Scintillation Counter.

b. Experimental Workflow:

References

- 1. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 2. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amphetamine-induced reverse transport of dopamine does not require cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphetamine potency varies with dopamine uptake rate across striatal subregions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of the dopamine-releasing actions of amphetamine and cocaine: plasmalemmal dopamine transporter versus vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amphetamine induces dopamine efflux through a dopamine transporter channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Amphetamine induces dopamine efflux through a dopamine transporter channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 20. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]

The Pharmacological Profile of N-formylamphetamine: A Technical Guide

Disclaimer: The pharmacological profile of N-formylamphetamine is not well-characterized in the scientific literature. Due to the limited availability of direct data, this guide provides a comprehensive overview of existing knowledge and leverages the pharmacological profile of its structurally related compound, amphetamine, as a primary reference. N-formylamphetamine is recognized as a key intermediate in the synthesis of amphetamine and may act as a prodrug or exhibit similar pharmacological properties.[1] All data presented herein pertains to amphetamine unless explicitly stated otherwise.

Introduction

N-formylamphetamine, also known as formetorex, is a chemical intermediate and a recognized impurity in the synthesis of amphetamine, most notably through the Leuckart reaction.[1][2][3] It is also identified as a metabolite of certain N-substituted amphetamine analogs.[1][4][5] While its direct pharmacological effects have not been extensively studied, its close structural similarity to amphetamine suggests a potential for interaction with monoaminergic systems.[1][6] This document serves as a technical guide for researchers, scientists, and drug development professionals by consolidating the available information on N-formylamphetamine and providing a detailed pharmacological profile of amphetamine for comparative purposes.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-(1-phenylpropan-2-yl)formamide | [1][7] |

| Synonyms | This compound, N-formylamphetamine, Formetamide, N-(alpha-Methylphenethyl)formamide | [1][2][8] |

| Molecular Formula | C₁₀H₁₃NO | [1][4][9] |

| Molecular Weight | 163.22 g/mol | [1][9] |

| CAS Number | 22148-75-0 | [1][4][9] |

| Appearance | Oil to Low-Melting Solid; White to off-white solid | [6][9] |

| Solubility | Soluble in organic solvents such as Chloroform and Methanol (Slightly) | [6][9] |

Synthesis and Metabolism

N-formylamphetamine is a principal intermediate in the Leuckart synthesis of amphetamine.[2][3] This process involves the reductive amination of phenyl-2-propanone (P2P) with formamide (B127407) or ammonium (B1175870) formate, which first yields N-formylamphetamine.[2][10] This intermediate is then hydrolyzed, typically under acidic conditions, to produce amphetamine.[2][3][10]

It has also been identified as a metabolite of N-cyanomethylmethamphetamine and N-formylmethamphetamine.[4][5] The metabolism of N-formylamphetamine itself in vivo is not well-documented, but it is plausible that it undergoes hydrolysis to amphetamine, which is then metabolized primarily by the cytochrome P450 enzyme CYP2D6 in the liver.[1]

Pharmacological Profile of Amphetamine

The primary mechanism of action of amphetamine involves the disruption of normal monoamine neurotransmitter function, leading to increased extracellular concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and, to a lesser extent, serotonin (B10506) (5-HT).[1]

In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of amphetamine at key molecular targets.

Table 1: Amphetamine Binding Affinity for Monoamine Transporters

| Target | Species | Kᵢ (nM) | Reference |

| Dopamine Transporter (DAT) | Human | 640 | [1] |

| Norepinephrine Transporter (NET) | Human | 70 | [1] |

| Serotonin Transporter (SERT) | Human | 38,000 | [1] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Rat | 1,300 | [1] |

Table 2: Amphetamine Functional Potency at Monoamine Transporters

| Assay | Target | Species | EC₅₀/IC₅₀ (nM) | Reference |

| Dopamine Release (EC₅₀) | DAT | Rat | 24.8 | [1] |

| Norepinephrine Release (EC₅₀) | NET | Rat | 7.1 | [1] |

| Serotonin Release (EC₅₀) | SERT | Rat | 1,770 | [1] |

Pharmacokinetics of d-Amphetamine

The pharmacokinetic properties of d-amphetamine in humans are summarized in the following table.

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Adults

| Parameter | Value | Reference |

| Bioavailability | >75% | [1] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3 hours (immediate release) | [1] |

| Volume of Distribution (Vd) | ~4 L/kg | [1][11] |

| Plasma Protein Binding | <20% | [1][11] |

| Elimination Half-life (t₁/₂) | 9-11 hours (urine pH dependent) | [1] |

| Metabolism | Hepatic (primarily CYP2D6) | [1] |

| Excretion | Renal | [1] |

Mechanism of Action of Amphetamine

Amphetamine exerts its effects through a multi-faceted mechanism within the presynaptic neuron. It is a substrate for monoamine transporters (DAT, NET, SERT), leading to its uptake into the neuron. Once inside, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in cytoplasmic monoamine concentrations, which in turn causes the reversal of the respective transporters (DAT, NET, SERT), resulting in a significant efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[1] More recent research has also identified the intracellular trace amine-associated receptor 1 (TAAR1) as a direct target for amphetamines, which, upon activation, further modulates dopamine transporter function.[12][13]

Experimental Protocols

Synthesis of N-formylamphetamine via Leuckart Reaction

The Leuckart reaction is a widely used method for the synthesis of amphetamines and involves the formation of N-formylamphetamine as an intermediate.[2][3]

Materials and Equipment:

-

Phenyl-2-propanone (P2P)

-

Formamide or Ammonium formate

-

Heating mantle

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

A mixture of phenyl-2-propanone and formamide (or ammonium formate) is heated.[2]

-

The reaction proceeds via a condensation reaction to form the N-formylamphetamine intermediate.[2]

Acid-Catalyzed Hydrolysis of N-formylamphetamine to Amphetamine

This protocol outlines the subsequent step to produce amphetamine from the N-formylamphetamine intermediate.[10]

Materials and Equipment:

-

N-formylamphetamine

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution

-

Organic solvent (e.g., diethyl ether)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

N-formylamphetamine is refluxed in the presence of a strong acid (e.g., HCl).[10]

-

The reaction mixture is cooled and then basified with a strong base (e.g., NaOH) to a pH > 10 to liberate the amphetamine free base.[10]

-

The amphetamine free base is extracted using an organic solvent.[10]

Visualizations

Caption: Leuckart Reaction for Amphetamine Synthesis.

Caption: Amphetamine's Mechanism of Action.

Regulatory Status

N-formylamphetamine is not explicitly scheduled under the Controlled Substances Act in the United States.[14] However, as a close chemical precursor to amphetamine, a Schedule II controlled substance, its distribution and possession may be subject to regulation.[15][16] Furthermore, under the Controlled Substance Analogue Enforcement Act, it could be treated as a Schedule I substance if intended for human consumption.[14]

Conclusion

N-formylamphetamine is a compound of significant interest primarily due to its role as a direct precursor in the synthesis of amphetamine. While direct pharmacological data on N-formylamphetamine is scarce, its structural similarity to amphetamine strongly suggests potential activity at monoaminergic systems. The provided pharmacological data for amphetamine serves as a crucial reference point for researchers investigating the potential effects of N-formylamphetamine. Further research is warranted to fully elucidate the specific pharmacological and toxicological profile of N-formylamphetamine.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. unodc.org [unodc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. N-Formylamphetamine (CRM) - Analytical Standards - CAT N°: 19208 [bertin-bioreagent.com]

- 6. CAS 22148-75-0: N-Formylamphetamine | CymitQuimica [cymitquimica.com]

- 7. N-Formylamphetamine | NMIAD447C | LGC Standards [lgcstandards.com]

- 8. About: this compound [dbpedia.org]

- 9. N-formylamphetamine | 22148-75-0 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dea.gov [dea.gov]

- 15. Drug Enforcement Administration Drug Scheduling - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. campusdrugprevention.gov [campusdrugprevention.gov]

Formetorex CAS number and molecular formula

An In-Depth Technical Guide to Formetorex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (N-formylamphetamine), a compound of significant interest in neuropharmacology and forensic chemistry. This document details its chemical properties, synthesis, mechanism of action, and analytical methodologies, tailored for a scientific audience.

Chemical and Physical Properties

This compound, also known as N-formylamphetamine, is a substituted amphetamine.[1] It exists as a racemic compound or as individual enantiomers, with the (S)-enantiomer being the more pharmacologically active form. The compound's primary significance lies in its role as an intermediate in the synthesis of amphetamine, particularly via the Leuckart reaction.[2]

Molecular Formula: C10H13NO

CAS Numbers:

-

Racemic this compound: 15302-18-8[2]

-

This compound (unspecified): 22148-75-0

-

(S)-Enantiomer: 15547-39-4

Data Presentation: Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | N-(1-phenylpropan-2-yl)formamide |

| Solubility (at pH 7.4) | 24.4 µg/mL |

| XLogP3 | 1.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Experimental Protocols

Synthesis of this compound via the Leuckart Reaction

The Leuckart reaction is a widely used method for the synthesis of amines from ketones or aldehydes, and it is the primary route for producing this compound from phenylacetone (B166967).

Materials:

-

Phenylacetone (P2P)

-

Formamide (B127407) (or ammonium (B1175870) formate (B1220265) and formic acid)

-

Hydrochloric acid (for subsequent hydrolysis to amphetamine, if desired)

-

Sodium hydroxide (B78521) (for basification)

-

Organic solvent (e.g., toluene)

-

Reaction vessel with heating and stirring capabilities

-

Distillation apparatus

Methodology:

-

A mixture of phenylacetone and formamide (or a combination of ammonium formate and formic acid) is prepared in a reaction vessel.[2]

-

The mixture is heated to a temperature between 160°C and 185°C for several hours. The reaction involves the condensation of phenylacetone with formamide to form N-formylamphetamine (this compound).[2][3]

-

Upon completion of the reaction, the mixture is cooled.

-

To isolate this compound, the reaction mixture can be subjected to extraction with an organic solvent.

-

For the subsequent synthesis of amphetamine, the this compound intermediate is hydrolyzed using hydrochloric acid.[2]

-

The resulting solution is then basified with sodium hydroxide.

-

The free base (amphetamine) is isolated via steam distillation.[2]

Analytical Methodologies

The identification and quantification of this compound are crucial in forensic analysis to determine the synthetic route of illicitly produced amphetamines.

GC-MS is a primary technique for the analysis of this compound and other amphetamine-related compounds.

Sample Preparation:

-

The sample is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).

-

For enhanced chromatographic performance, derivatization can be performed using agents like heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA).[4]

GC-MS Conditions (General Protocol):

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysysiloxane stationary phase (e.g., Rxi-5Sil MS), is typically used.[4][5]

-

Injector: A splitless injection is often employed for trace analysis.[4]

-

Oven Temperature Program: An initial temperature of 70-80°C is held for 1-2 minutes, followed by a ramp of 10-20°C per minute to a final temperature of 250-280°C.[4]

-

Carrier Gas: Helium is commonly used as the carrier gas.[4]

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan or selected ion monitoring (SIM) mode.[4]

HPLC offers a complementary method for the analysis of this compound.

HPLC Conditions (General Protocol):

-

Column: A reversed-phase column, such as a C18 column, is frequently used.[4][6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The separation can be performed using an isocratic or gradient elution.[4][7]

-

Detection: UV detection is common due to the presence of a phenyl group in the molecule. For greater specificity and sensitivity, mass spectrometric detection (LC-MS) can be utilized.[4]

Mechanism of Action and Signaling Pathways

This compound itself has mild stimulant effects. However, its primary pharmacological activity is attributable to its in vivo conversion to amphetamine. Amphetamine exerts its effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[8]

The principal mechanisms of amphetamine action include:

-

Competitive inhibition of monoamine reuptake: Amphetamine acts as a substrate for DAT, NET, and SERT, competing with endogenous monoamines for transport into the presynaptic neuron.[9]

-

Induction of reverse transport (efflux): Amphetamine promotes the non-vesicular release of monoamines from the presynaptic neuron by reversing the direction of the transporters.[8]

-

Disruption of vesicular storage: Amphetamine can interfere with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.

Amphetamine's Action on the Dopamine Transporter (DAT)

Amphetamine's interaction with DAT is a key driver of its reinforcing and psychostimulant effects. This interaction leads to a significant increase in extracellular dopamine levels through a complex signaling cascade.

Caption: Amphetamine's signaling pathway at the dopamine transporter.

Amphetamine's Action on Norepinephrine and Serotonin Transporters

Amphetamine also affects the norepinephrine and serotonin systems, contributing to its overall pharmacological profile. The mechanisms are broadly similar to its action on DAT, involving transporter internalization and reverse transport.

Caption: Amphetamine's interaction with NET and SERT.

Conclusion

This compound is a compound of considerable scientific interest due to its role as a precursor to amphetamine and its own mild pharmacological activity. Understanding its chemical properties, synthesis, and the mechanisms of action of its primary metabolite is essential for researchers in drug development, pharmacology, and forensic science. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundational resource for professionals in these fields.

References

- 1. About: this compound [dbpedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of Amphetamine | SIELC Technologies [sielc.com]

- 8. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Amphetamine Derivatives: The Role of Phenylacetone and Formamide in the Leuckart Reaction and the Established Synthesis of Formetorex

Introduction

Formetorex, also known as formetamide, is a stimulant and anorectic drug that falls within the amphetamine class. While the direct synthesis of this compound utilizing phenylacetone (B166967) and formamide (B127407) is not the prominently documented or standard industrial method, the combination of these reagents is characteristic of the Leuckart reaction, a cornerstone in the synthesis of many amphetamines. This technical guide will, therefore, explore the roles of phenylacetone and formamide within the context of the Leuckart reaction to produce amphetamine, providing a foundational understanding of their reactivity. Furthermore, this guide will present the established and more commonly cited synthesis route for this compound, which originates from norephedrine (B3415761), to offer a comprehensive and accurate overview for researchers, scientists, and drug development professionals.

Part 1: The Leuckart Reaction - A Hypothetical Pathway for Amphetamine-like Structures

The Leuckart reaction is a two-step method for the reductive amination of aldehydes or ketones. In the context of amphetamine synthesis, phenylacetone serves as the ketone precursor, and formamide provides the amine group and acts as the reducing agent.

Role of Phenylacetone

Phenylacetone, also known as phenyl-2-propanone (P2P), is the foundational carbonyl compound in this synthesis. Its structure contains the essential phenyl and propyl groups that form the backbone of the amphetamine molecule. In the Leuckart reaction, the carbonyl carbon of phenylacetone is the electrophilic site that undergoes nucleophilic attack by the nitrogen atom of formamide.

Role of Formamide

Formamide serves a dual purpose in the Leuckart reaction:

-

Amine Source: It is the source of the nitrogen atom that will become the amine group in the final amphetamine molecule.

-

Reducing Agent: Through a complex mechanism involving a hydride shift, formamide facilitates the reduction of the intermediate N-formylamphetamine.

The reaction proceeds via the formation of an intermediate, N-formylamphetamine, which is then hydrolyzed, typically with hydrochloric acid, to yield the final amphetamine product.

Experimental Protocol: Leuckart Synthesis of Amphetamine

The following is a generalized protocol for the synthesis of amphetamine from phenylacetone and formamide.

Materials:

-

Phenylacetone

-

Formamide

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Organic Solvent (e.g., Toluene)

-

Distillation Apparatus

-

Reaction Flask with Reflux Condenser

Procedure:

-

Reaction Mixture: Phenylacetone and an excess of formamide are combined in a reaction flask. The molar ratio of formamide to phenylacetone is typically between 2:1 and 2.5:1.

-

Heating: The mixture is heated to a temperature between 160°C and 185°C for several hours. This is typically done under reflux to prevent the loss of volatile reactants. During this stage, the N-formylamphetamine intermediate is formed.

-

Hydrolysis: After the initial reaction is complete, the mixture is cooled. Concentrated hydrochloric acid is then added, and the mixture is heated again under reflux for several hours. This step hydrolyzes the N-formylamphetamine to amphetamine and formic acid.

-

Basification and Extraction: The reaction mixture is cooled and then made alkaline with a strong base, such as sodium hydroxide, to a pH of 12-14. This deprotonates the amphetamine, converting it into its free base form, which is not water-soluble. The amphetamine free base is then extracted from the aqueous layer using an organic solvent like toluene (B28343).

-

Purification: The organic layer containing the amphetamine is separated, and the solvent is removed, often by distillation. The resulting crude amphetamine can be further purified by vacuum distillation.

Quantitative Data

The yield of the Leuckart reaction can vary significantly based on the specific conditions used.

| Parameter | Value |

| Molar Ratio (Formamide:Phenylacetone) | 2:1 to 2.5:1 |

| Reaction Temperature | 160-185°C |

| Reaction Time (Initial) | 6-20 hours |

| Hydrolysis Time | 4-12 hours |

| Typical Yield | 55-65% |

Reaction Pathway

Caption: Leuckart synthesis of amphetamine from phenylacetone.

Part 2: Established Synthesis of this compound from Norephedrine

The more commonly documented synthesis of this compound does not start from phenylacetone but rather from norephedrine (also known as phenylpropanolamine). This method involves the N-formylation of norephedrine.

Experimental Protocol: Synthesis of this compound from Norephedrine

Materials:

-

Norephedrine

-

Formic Acid

-

Toluene

-

Reaction Flask with Dean-Stark Apparatus

Procedure:

-

Reaction Setup: Norephedrine, formic acid, and toluene are combined in a reaction flask equipped with a Dean-Stark apparatus.

-

Azeotropic Removal of Water: The mixture is heated to reflux. The toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap, driving the reaction to completion.

-

Workup: Once the theoretical amount of water has been collected, the reaction is complete. The mixture is cooled, and the toluene is removed under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or chromatography.

Reaction Pathway

Caption: Synthesis of this compound from norephedrine.

Conclusion

While phenylacetone and formamide are key reagents in the synthesis of amphetamine via the Leuckart reaction, this is not the established method for the synthesis of this compound. The standard synthesis of this compound proceeds through the N-formylation of norephedrine. Understanding both pathways is crucial for researchers in medicinal chemistry and drug development. The Leuckart reaction provides a classic example of reductive amination to form the core amphetamine structure, while the synthesis from norephedrine illustrates a more direct functional group modification to achieve the final this compound molecule. This guide provides the necessary details for a comprehensive understanding of these synthetic strategies.

Formetorex: An In-depth Technical Guide on a Controlled Substance Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetorex, also known as N-formylamphetamine, is a synthetic compound structurally related to amphetamine. While initially explored for its potential anorectic effects, it was never commercially marketed.[1] Today, this compound is primarily encountered as a chemical intermediate and impurity in the illicit synthesis of amphetamine, particularly through the Leuckart reaction.[1] Its structural similarity to amphetamine, a Schedule II controlled substance, places this compound under the purview of the Federal Analogue Act, classifying it as a controlled substance analog and treating it as a Schedule I substance.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical properties, pharmacology, synthesis, and analytical detection methods. Due to the limited availability of direct pharmacological and pharmacokinetic data for this compound, this guide leverages data from its close structural analog, amphetamine, to provide a robust profile for research and drug development purposes.

Chemical and Physical Properties

This compound is a substituted phenethylamine (B48288) characterized by a formyl group attached to the nitrogen atom of the amphetamine backbone.[4]

| Property | Value | Reference |

| IUPAC Name | N-(1-phenylpropan-2-yl)formamide | [1] |

| Synonyms | N-formylamphetamine, Formetamide | [5] |

| Molecular Formula | C₁₀H₁₃NO | [5] |

| Molecular Weight | 163.22 g/mol | [5] |

| CAS Number | 22148-75-0 | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in organic solvents | [4] |

Legal Status as a Controlled Substance Analog

This compound is not explicitly listed in the schedules of the Controlled Substances Act (CSA). However, due to its close chemical and pharmacological similarity to amphetamine, a Schedule II controlled substance, it falls under the Federal Analogue Act (21 U.S.C. § 813).[2][3][6] This act allows any chemical "substantially similar" to a controlled substance in Schedule I or II, and intended for human consumption, to be treated as a Schedule I substance.[2][3][6] Therefore, the manufacture, distribution, and possession of this compound are subject to the legal ramifications associated with Schedule I controlled substances.

Pharmacology and Mechanism of Action

Direct pharmacological studies on this compound are limited. However, its structural similarity to amphetamine strongly suggests that it acts as a central nervous system stimulant by interacting with monoamine transporters.[4] The following data for amphetamine is presented as a close proxy for the expected activity of this compound.

In Vitro Pharmacology of Amphetamine

Amphetamine primarily targets the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[7] It acts as a competitive inhibitor of these transporters and also as a substrate, leading to reverse transport (efflux) of neurotransmitters from the presynaptic neuron.[8]

Table 1: Amphetamine Binding Affinity (Ki, nM) for Monoamine Transporters [7]

| Transporter | Species | Ki (nM) |

| Dopamine Transporter (DAT) | Human | 640 |

| Norepinephrine Transporter (NET) | Human | Not specified |

| Serotonin Transporter (SERT) | Human | 38,000 |

| Vesicular Monoamine Transporter 2 (VMAT2) | Rat | 1,300 |

Table 2: Amphetamine Functional Potency (EC₅₀, nM) for Monoamine Release [7]

| Transporter | Species | EC₅₀ (nM) |

| Dopamine (DA) Release (DAT) | Rat | 24.8 |

| Norepinephrine (NE) Release (NET) | Rat | 7.1 |

| Serotonin (5-HT) Release (SERT) | Rat | 1,770 |

Signaling Pathways

The inhibition of DAT and NET by amphetamine-like compounds leads to an increase in the synaptic concentration of dopamine and norepinephrine, respectively. This triggers downstream signaling cascades that are responsible for the stimulant effects.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Adults [7]

| Parameter | Value |

| Bioavailability (Oral) | >75% |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3 hours (immediate release) |

| Volume of Distribution (Vd) | ~4 L/kg |

| Plasma Protein Binding | <20% |

| Elimination Half-life (t₁/₂) | 9-11 hours (urine pH dependent) |

| Metabolism | Hepatic (primarily CYP2D6) |

| Excretion | Renal |

Experimental Protocols

Synthesis of this compound via Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a common method for the synthesis of amines and is frequently used in the clandestine production of amphetamine, with this compound as a key intermediate.[9][10]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenyl-2-propanone (P2P) and an excess of formamide. The molar ratio of formamide to P2P is typically high to drive the reaction to completion.

-

Heating: Heat the reaction mixture to a temperature between 150°C and 200°C.[10] The reaction is typically carried out for several hours.

-

Formation of this compound: During the heating process, P2P reacts with formamide to form the intermediate, N-formylamphetamine (this compound).

-

Hydrolysis: After the initial reaction is complete, the mixture is cooled. An aqueous acid solution (e.g., hydrochloric acid) is added to the flask. The mixture is then heated to hydrolyze the formamide intermediate to amphetamine.

-

Workup: The reaction mixture is cooled and then basified (e.g., with NaOH) to neutralize the acid and liberate the free amphetamine base. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield crude amphetamine.

-

Purification: The crude product can be further purified by distillation or by conversion to a salt (e.g., amphetamine sulfate) followed by recrystallization.

Analytical Detection of this compound

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, often as an impurity in illicit amphetamine samples.

Sample Preparation (for illicit amphetamine samples):

-

Accurately weigh approximately 10-20 mg of the homogenized sample.

-

Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Filter the solution to remove any particulate matter.

-

The sample is now ready for injection into the GC-MS system. For trace analysis, a derivatization step using an agent like pentafluoropropionic anhydride (B1165640) (PFPA) may be employed to improve chromatographic properties and sensitivity.[11]

GC-MS Parameters:

| Parameter | Value | Reference |

| Column | HP-5ms (or equivalent) | [12] |

| Injector Temperature | 250 °C | [13] |

| Injection Mode | Splitless | [13] |

| Oven Program | Initial 80°C, ramp at 20°C/min to 285°C | [14] |

| Carrier Gas | Helium | [14] |

| Flow Rate | 1.5 mL/min | [12] |

| MS Detector | Scan mode (e.g., m/z 50-650) | [14] |

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation and quantification of this compound and related compounds.

Sample Preparation:

-

Prepare a standard solution of this compound in the mobile phase.

-

For illicit samples, dissolve a known amount in the mobile phase and filter before injection.

HPLC Parameters:

| Parameter | Value | Reference |

| Column | C18 reverse-phase (e.g., Spherisorb ODS2) | [15] |

| Mobile Phase | Acetonitrile and 0.01 M H₃PO₄ (pH 2.1) (e.g., 15:85 v/v) | [16] |

| Flow Rate | 1.0 mL/min | [16] |

| Detection | UV at 205 nm | [16] |

| Column Temperature | 40°C | [16] |

Conclusion

This compound, while not a marketed pharmaceutical, holds significant importance for forensic chemists, toxicologists, and drug development professionals due to its status as a controlled substance analog and its role as a key intermediate in clandestine amphetamine synthesis. This guide has provided a detailed technical overview of this compound, leveraging data from its close analog, amphetamine, to fill existing knowledge gaps. The provided experimental protocols for synthesis and analysis offer a practical resource for researchers in the field. A thorough understanding of the chemistry, pharmacology, and legal status of this compound is crucial for addressing the challenges posed by the illicit drug trade and for the development of novel therapeutic agents.

Disclaimer: This document is intended for informational and research purposes only. The synthesis and handling of controlled substances and their analogs are subject to strict legal and regulatory requirements. All activities should be conducted in compliance with applicable laws and by authorized personnel in appropriate laboratory settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Drug Scheduling [dea.gov]

- 3. Definition: controlled substance analogue from 21 USC § 802(32) | LII / Legal Information Institute [law.cornell.edu]

- 4. CAS 22148-75-0: N-Formylamphetamine | CymitQuimica [cymitquimica.com]

- 5. Formetamide | C10H13NO | CID 65614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Federal Analogue Act - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gcms.cz [gcms.cz]

- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 15. Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.ukim.mk [repository.ukim.mk]

A Preliminary Investigation into the Metabolic Pathways of Formetorex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has been described as an anorectic, though it has never been commercially marketed.[1][2][3][4] It is primarily recognized as an intermediate in the Leuckart synthesis of amphetamine and is often found as an impurity in illicitly manufactured amphetamines.[1][3] Understanding the metabolic fate of this compound is crucial for forensic toxicology, pharmacology, and drug development. This technical guide provides a preliminary investigation into the metabolic pathways of this compound, drawing upon data from structurally related compounds. It outlines the postulated metabolic routes, presents detailed experimental protocols for their investigation, and includes quantitative data from analogous compounds to provide a comparative framework.

Postulated Metabolic Pathways of this compound

Direct and extensive metabolic studies on this compound are not widely available in published literature. However, based on the well-documented metabolism of amphetamine and other N-substituted amphetamine analogs, several primary metabolic pathways can be postulated for this compound.[5] The biotransformation of this compound is expected to be primarily hepatic, involving Phase I and Phase II enzymatic reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, these reactions are likely mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being a key enzyme in the metabolism of many amphetamine-like substances.[6][7][8]

The plausible Phase I metabolic pathways for this compound include:

-

N-Deformylation: The removal of the formyl group to yield amphetamine as a major metabolite. This is analogous to the N-dealkylation seen in other amphetamine precursors like fenproporex.[5][9]

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, most likely at the para (4-position), resulting in 4-hydroxythis compound. Subsequent N-deformylation could then lead to the formation of 4-hydroxyamphetamine.[5][10]

-

Aliphatic Hydroxylation: Hydroxylation of the propyl side chain, which could lead to the formation of norephedrine-like metabolites after N-deformylation.[5]

The primary metabolic pathways are visualized in the signaling pathway diagram below.

Caption: Postulated Phase I and II metabolic pathways of this compound.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are representative methodologies for investigating the metabolic pathways of this compound using in vitro systems.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by Phase I enzymes, primarily CYPs.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system[11]

Procedure:

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Prepare working solutions by diluting the stock in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the this compound working solution (final concentration e.g., 1 µM).[11]

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.[11]

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[12]

-

Reaction Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[11]

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[11]

-

Analysis: Transfer the supernatant to a new tube or plate for analysis by LC-MS/MS to measure the depletion of the parent compound.[11]

Metabolite Identification using LC-MS/MS

This experiment aims to identify the metabolites formed from this compound.

Materials:

-

Same as for the metabolic stability assay.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

Procedure:

-

Follow the incubation procedure as described in section 2.1, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

-

After protein precipitation and centrifugation, analyze the supernatant using a validated LC-MS/MS method.

-

LC Separation: Use a suitable C18 reversed-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent drug from its metabolites.

-

MS Detection: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.

-

Data Analysis: Process the data to identify potential metabolites by looking for expected mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for deformylation). Confirm the identity of metabolites by comparing their fragmentation patterns with those of reference standards if available.

The general workflow for these experiments is depicted below.

Caption: General experimental workflow for in vitro metabolism studies.

Quantitative Data (by Analogy)

As direct quantitative metabolic data for this compound is scarce, this section presents data from its primary metabolite, amphetamine, and a structurally related precursor, fenproporex, to provide a comparative context.

Table 1: Quantitative Metabolic Data for Amphetamine and Fenproporex

| Compound | Parameter | Matrix | Value | Reference |

| Amphetamine | Peak Concentration (following Adderall administration) | Urine | 2645 - 5948 ng/mL | [2] |

| Peak Concentration (metabolite of Famprofazone) | Urine | 148 - 2271 ng/mL | [13] | |

| (R)/(S) Ratio (mean) | Serum | 1.14 - 1.23 | [3] | |

| 4-Hydroxyamphetamine | Concentration (metabolite of Amphetamine) | Serum | Median: 0.8% - 1.2% of parent compound | [3] |

| Cmax (metabolite of Fenproporex in rat brain) | Brain Tissue | ~4x higher than after equimolar Amphetamine dose | [10] | |

| Norephedrine | Concentration (metabolite of Amphetamine) | Serum | Detected, but often at low levels | [3] |

| Fenproporex | Detection Limit (GC-MS) | Urine | 50 ng/mL | [5] |

| Amphetamine as a percentage of Fenproporex metabolites | Body | 33.0% - 66.0% | [14] |

Discussion and Future Directions

The metabolic profile of this compound is predicted to be dominated by N-deformylation to amphetamine, which is itself a psychoactive substance with a well-characterized metabolic pathway. The other postulated pathways, such as aromatic and aliphatic hydroxylation, are also common for compounds of this class.

The provided experimental protocols offer a robust framework for the definitive characterization of this compound's metabolic fate. Future research should focus on:

-

Quantitative Analysis: Determining the kinetic parameters (Km, Vmax) for the major metabolic pathways, particularly for CYP2D6-mediated reactions.

-

Enzyme Phenotyping: Precisely identifying all CYP and other enzymes involved in this compound metabolism.

-

In Vivo Studies: Conducting animal and, if relevant, human studies to confirm the in vitro findings and to quantify the excretion of this compound and its metabolites.

A thorough understanding of this compound metabolism is essential for interpreting toxicological findings and for any potential future therapeutic development of related compounds. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Amphetamine enantiomer excretion profile following administration of Adderall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Studies on the metabolism and toxicological detection of the amphetamine-like anorectic fenproporex in human urine by gas chromatography-mass spectrometry and fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Interactions of amphetamine analogs with human liver CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and disposition of N-(2-cyanoethyl)amphetamine (fenproporex) and amphetamine: study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaron.com [pharmaron.com]

- 12. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. redalyc.org [redalyc.org]